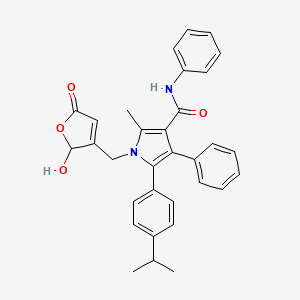
Antiparasitic agent-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It demonstrates significant inhibition against both Chloroquine-sensitive (Pf3D7) and Chloroquine-resistant (PfK1) strains of Plasmodium falciparum, with IC50 values of 0.96 μM and 1.67 μM, respectively . This compound is primarily used for research purposes and has shown promise in the treatment of parasitic infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic Agent-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of intermediates: Using reagents such as aldehydes, ketones, and amines under controlled conditions.
Cyclization reactions: To form the core structure of the compound.
Functional group modifications: To enhance the antiparasitic activity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: Antiparasitic Agent-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Antiparasitic Agent-17 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on various parasitic organisms and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat parasitic infections, particularly those resistant to existing treatments.
作用機序
The mechanism of action of Antiparasitic Agent-17 involves its interaction with specific molecular targets within the parasite. It inhibits key enzymes and pathways essential for the parasite’s survival and replication. For example, it may target enzymes involved in the synthesis of nucleic acids or proteins, disrupting the parasite’s metabolic processes and leading to its death .
類似化合物との比較
Thiacloprid: A neonicotinoid insecticide that acts as a selective agonist at insect nicotinic acetylcholine receptors.
Antimalarial Agent-31: An orally active inhibitor of Plasmodium falciparum aspartic protease, plasmepsin X (PMX).
Hederacolchiside A1: Shows anti-leishmanial activity and exhibits strong antiproliferative activity on all stages of parasite development.
Uniqueness: Antiparasitic Agent-17 is unique due to its dual activity against both Chloroquine-sensitive and Chloroquine-resistant strains of Plasmodium falciparum. This makes it a valuable compound for research and potential therapeutic applications, especially in regions where drug-resistant malaria is prevalent.
特性
分子式 |
C32H30N2O4 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
1-[(2-hydroxy-5-oxo-2H-furan-3-yl)methyl]-2-methyl-N,4-diphenyl-5-(4-propan-2-ylphenyl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C32H30N2O4/c1-20(2)22-14-16-24(17-15-22)30-29(23-10-6-4-7-11-23)28(31(36)33-26-12-8-5-9-13-26)21(3)34(30)19-25-18-27(35)38-32(25)37/h4-18,20,32,37H,19H2,1-3H3,(H,33,36) |
InChIキー |
SXIVDURMEMUDGS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1CC2=CC(=O)OC2O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
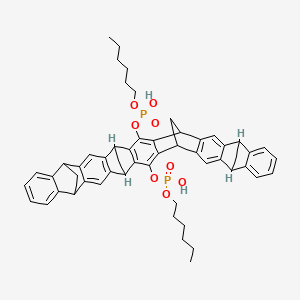

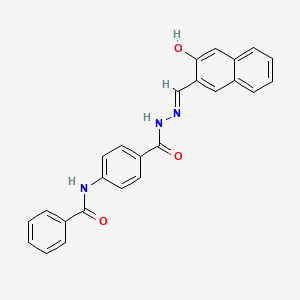
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


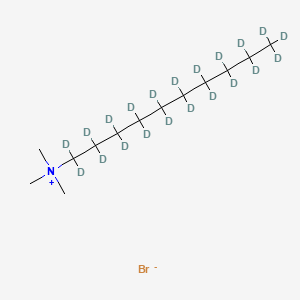


![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
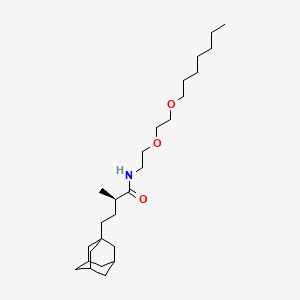
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
